4-methylthiazole-2-thiol CAS number 4498-39-9
4-methylthiazole-2-thiol CAS number 4498-39-9
An In-Depth Technical Guide to 4-Methylthiazole-2-thiol (CAS: 4498-39-9)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-methylthiazole-2-thiol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, tautomeric nature, spectroscopic signature, synthetic pathways, and key applications, offering field-proven insights into its handling and utility.
Core Molecular Profile and Physicochemical Properties
4-Methylthiazole-2-thiol, registered under CAS Number 4498-39-9, is a substituted thiazole derivative. The core structure consists of a five-membered aromatic ring containing both sulfur and nitrogen, a methyl group at position 4, and a thiol group at position 2. This seemingly simple molecule possesses a rich chemistry, primarily dictated by the reactive thiol group and the electronic nature of the thiazole ring. Its utility as a building block in drug discovery stems from the thiazole scaffold's prevalence in numerous biologically active agents.[1][2]
Thiol-Thione Tautomerism: A Critical Equilibrium
A defining characteristic of 2-mercaptothiazoles is their existence in a tautomeric equilibrium between the thiol form (4-methyl-1,3-thiazole-2-thiol) and the thione form (4-methyl-1,3-thiazole-2(3H)-thione).[3] In the solid state and in most common solvents, the equilibrium heavily favors the more stable thione tautomer. This stability is attributed to the formation of a more robust amide-like system (thioamide) within the ring. Understanding this equilibrium is paramount, as the reactivity and spectroscopic properties of the compound are a reflection of this dominant thione form.
Caption: Thiol-Thione tautomeric equilibrium of the title compound.
Physicochemical Data
The following table summarizes key quantitative data for 4-methylthiazole-2-thiol, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 4498-39-9 | [4][5][6] |
| Molecular Formula | C₄H₅NS₂ | [6][7] |
| Molecular Weight | 131.22 g/mol | [6] |
| Appearance | Solid, often described as light brown or yellow crystals | [7][8] |
| Melting Point | Data not consistently available; varies by source | |
| Boiling Point | ~188 °C @ 3 Torr | [9] |
| Flash Point | 76.8 °C | [9] |
| Purity | Typically ≥97% | [7] |
Spectroscopic Characterization Protocol
Accurate structural confirmation is the bedrock of chemical research. While the dominant thione tautomer dictates the observed spectrum, contributions from the thiol form can sometimes be detected depending on the solvent and temperature.
Predicted Spectroscopic Signatures
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¹H NMR (in CDCl₃ or DMSO-d₆):
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~11-13 ppm (broad singlet, 1H): Corresponds to the N-H proton of the thione tautomer. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential exchange.
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~6.0-6.5 ppm (singlet or quartet, 1H): Represents the vinyl proton (H5) on the thiazole ring. It may show a small coupling to the C4-methyl group.
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~2.2-2.4 ppm (singlet or doublet, 3H): The signal for the methyl group protons at the C4 position.
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-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
~185-195 ppm: The characteristic chemical shift for the C=S (thione) carbon (C2). This is a key indicator of the dominant tautomer.
-
~140-150 ppm: The quaternary carbon (C4) attached to the methyl group.
-
~105-115 ppm: The vinyl carbon (C5).
-
~15-20 ppm: The methyl carbon.
-
-
FTIR (ATR):
-
3100-3000 cm⁻¹ (broad): N-H stretching vibration of the thioamide group.
-
~1500 cm⁻¹: C=N stretching of the thiazole ring.[10]
-
1300-1100 cm⁻¹: Strong band associated with the C=S stretching vibration.
-
Standard Operating Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible data for structural elucidation.
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Sample Preparation: a. Weigh approximately 5-10 mg of 4-methylthiazole-2-thiol directly into a clean, dry NMR tube. b. Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is an excellent solvent for many heterocyclic compounds). c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. d. Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Instrument Setup & Acquisition (Example: 500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. For ¹H NMR: Acquire a standard single-pulse experiment. Use a 30° or 45° pulse angle with a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio. d. For ¹³C NMR: Use a standard proton-decoupled pulse program. Due to the low natural abundance of ¹³C and the presence of a quaternary carbon, a longer relaxation delay (5-10 seconds) and a larger number of scans (≥1024) are recommended to ensure all carbons are observed.
Synthesis and Chemical Reactivity
Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis Variant
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[2] A plausible and efficient route to 4-methylthiazole-2-thiol involves the condensation of a dithiocarbamate with an α-haloketone, such as chloroacetone.
Caption: Proposed Hantzsch-type synthesis workflow.
Experimental Protocol: Laboratory-Scale Synthesis
Causality: This protocol is designed for high yield and purity. The choice of ethanol as a solvent facilitates the reaction between the polar reactants, and the reflux condition provides the necessary activation energy for cyclization.
-
Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reactant Charging: To the flask, add ammonium dithiocarbamate (1.0 eq) and 100 mL of absolute ethanol. Stir until a homogenous slurry is formed.
-
Addition of α-Haloketone: Slowly add chloroacetone (1.0 eq) dropwise to the stirring mixture at room temperature. The addition should be exothermic; control the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to ~20 mL using a rotary evaporator. c. Pour the concentrated mixture into 100 mL of ice-cold water. A precipitate should form. d. Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-methylthiazole-2-thiol. Dry the final product under vacuum.
Core Reactivity
The nucleophilic character of the exocyclic sulfur atom (in the thiol form's thiolate anion) is the hub of this molecule's reactivity. This allows for straightforward derivatization, making it a valuable intermediate.
-
S-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) readily forms 2-(alkylthio)-4-methylthiazoles.
-
Disulfide Formation: Mild oxidation leads to the formation of the corresponding disulfide, 2,2'-dithiobis(4-methylthiazole).
-
Reactions at the Ring: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene.
Applications in Drug Discovery and Development
The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] 4-Methylthiazole-2-thiol serves as a key starting material or intermediate for synthesizing more complex molecules with a range of biological activities.
-
Anticancer Agents: The thiazole ring is a core component of various kinase inhibitors, such as Dasatinib.[2] Derivatives synthesized from 4-methylthiazole-2-thiol can be screened for activity against various cancer cell lines.[1]
-
Neuroprotective Agents: Research has shown that novel 4-methylthiazole derivatives can be designed as neuroprotective agents, potentially for treating neurodegenerative disorders like Alzheimer's disease.[11]
-
Antimicrobial and Antioxidant Activity: Thiazole derivatives have been synthesized and shown to possess significant antimicrobial properties.[2] Furthermore, related structures have been evaluated for their antioxidant potential by assessing their ability to scavenge free radicals.[12]
Caption: Logical workflow from core scaffold to biological application.
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. The information below is a synthesis of available Safety Data Sheets (SDS).[8]
Hazard Identification
| Hazard Class | Statement | H-Phrase |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
Protocol for Safe Handling and Storage
This self-validating protocol minimizes exposure and ensures compound stability.
-
Engineering Controls: Always handle 4-methylthiazole-2-thiol inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Procedures:
-
Avoid generating dust.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
-
Take off contaminated clothing and wash it before reuse.[8]
-
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
4-Methylthiazole-2-thiol (CAS 4498-39-9) is more than a simple heterocyclic compound; it is a versatile and valuable building block for the modern research scientist. Its defining thiol-thione tautomerism governs its reactivity and spectroscopic properties. Through well-established synthetic routes like the Hantzsch synthesis, it can be readily prepared and subsequently derivatized to explore a wide chemical space. Its proven role as a scaffold for developing potent pharmaceutical agents underscores its importance in drug discovery pipelines. By understanding its core chemistry and adhering to rigorous safety protocols, researchers can effectively harness the potential of this important chemical intermediate.
References
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
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4-Methylthiazole-2-thiol. Oakwood Chemical. Available from: [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Available from: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available from: [Link]
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4-(4-Pyridinyl)thiazole-2-thiol: Key Intermediate for Pharmaceutical Synthesis. Pharmaffiliates. Available from: [Link]
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available from: [Link]
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2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418. PubChem. Available from: [Link]
-
Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. PMC - PubMed Central. Available from: [Link]
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